molecular formula C30H34N2O2 B11667541 5-[4-(Octyloxy)phenyl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-[4-(Octyloxy)phenyl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11667541
M. Wt: 454.6 g/mol
InChI Key: NVEFSQIIGWPOBV-UHFFFAOYSA-N
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Description

5-[4-(Octyloxy)phenyl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are bicyclic heterocyclic compounds containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring, fused with a benzene ring

Preparation Methods

The synthesis of 5-[4-(Octyloxy)phenyl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves a multi-step process. The general synthetic route includes the condensation of an aromatic amine, a phenol, and formaldehyde. This one-pot reaction is carried out under controlled conditions to ensure the formation of the desired benzoxazine ring . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

5-[4-(Octyloxy)phenyl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used. Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. .

Scientific Research Applications

5-[4-(Octyloxy)phenyl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(Octyloxy)phenyl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar compounds to 5-[4-(Octyloxy)phenyl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine include:

Properties

Molecular Formula

C30H34N2O2

Molecular Weight

454.6 g/mol

IUPAC Name

5-(4-octoxyphenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C30H34N2O2/c1-2-3-4-5-6-12-21-33-25-19-17-24(18-20-25)30-32-28(26-15-10-11-16-29(26)34-30)22-27(31-32)23-13-8-7-9-14-23/h7-11,13-20,28,30H,2-6,12,21-22H2,1H3

InChI Key

NVEFSQIIGWPOBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2

Origin of Product

United States

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